molecular formula C9H16N2O B599119 7-Methyl-2,7-diazaspiro[4.5]decan-6-one CAS No. 1203797-13-0

7-Methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B599119
CAS RN: 1203797-13-0
M. Wt: 168.24
InChI Key: GDSSVYWSZYKWQL-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazaspiro[4.5]decan-6-one is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 g/mol . The IUPAC name for this compound is 7-methyl-2,7-diazaspiro[4.5]decan-6-one .


Molecular Structure Analysis

The InChI code for 7-Methyl-2,7-diazaspiro[4.5]decan-6-one is 1S/C9H16N2O/c1-11-6-2-3-9(8(11)12)4-5-10-7-9/h10H,2-7H2,1H3 . The Canonical SMILES representation is CN1CCCC2(C1=O)CCNC2 .


Physical And Chemical Properties Analysis

7-Methyl-2,7-diazaspiro[4.5]decan-6-one is a solid at room temperature . It has a topological polar surface area of 32.3 Ų and a complexity of 205 . It has no rotatable bonds .

Scientific Research Applications

Pharmacological Applications and Research

  • Nerve Agent Antidotes : Research on oximes like N‐methyl‐2‐pyridinealdoxime (PAM), toxogonin, and HI‐6 highlights the ongoing development of antidotes for nerve agent poisoning, suggesting a potential area of application for structurally related compounds in enhancing or modifying antidotal efficacy (R. M. Dawson, 1994).

  • Synthesis and Manufacturing : Advances in the synthesis of complex molecules, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, underscore the relevance of innovative chemical methodologies that could potentially be applied to the synthesis or modification of compounds like 7-Methyl-2,7-diazaspiro[4.5]decan-6-one for medical or industrial purposes (Yanan Qiu et al., 2009).

  • Mu-Opioid Receptor Agonists : The development of selective mu-opioid receptor agonists, such as Oliceridine, illustrates the pharmacological interest in modulating receptor pathways with reduced adverse effects. This suggests potential pharmacological targets for structurally novel compounds (I. Urits et al., 2019).

  • Electrochemical Detection : Studies on the electrochemical detection of pesticides and related compounds indicate a growing interest in developing sensitive and selective methods for monitoring environmental and biological samples. This could be relevant for assessing the presence and impact of chemical compounds, including 7-Methyl-2,7-diazaspiro[4.5]decan-6-one, in various contexts (Azadeh Lohrasbi‐Nejad, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-2-3-9(8(11)12)4-5-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSSVYWSZYKWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2,7-diazaspiro[4.5]decan-6-one

CAS RN

1203797-13-0
Record name 7-methyl-2,7-diazaspiro[4.5]decan-6-one
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